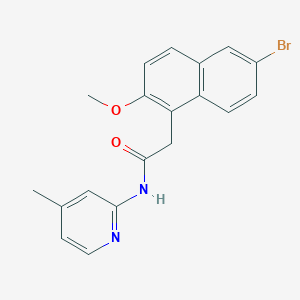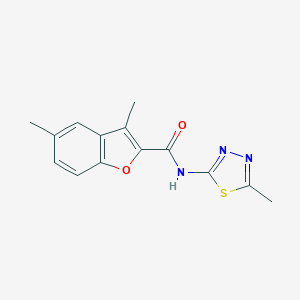
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide is an organic compound that belongs to the class of naphthalene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the naphthalene ring.
Methoxylation: Substitution of a methoxy group (-OCH3) onto the naphthalene ring.
Acylation: Formation of the acetamide linkage by reacting with an appropriate acylating agent.
Coupling: Coupling the naphthalene derivative with 4-methylpyridine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of the acetamide group.
Substitution: The bromine atom on the naphthalene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution could produce a variety of functionalized naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds like this one are often investigated for their potential therapeutic properties. They may exhibit activity against certain biological targets, making them candidates for drug development.
Industry
In industry, such compounds can be used in the development of new materials, such as organic semiconductors or dyes. Their unique electronic properties make them suitable for various applications in materials science.
Mecanismo De Acción
The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide: Lacks the pyridine moiety.
N-(4-methylpyridin-2-yl)acetamide: Lacks the naphthalene moiety.
2-(6-bromo-1-naphthyl)acetamide: Lacks the methoxy group.
Uniqueness
The uniqueness of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-7-8-21-18(9-12)22-19(23)11-16-15-5-4-14(20)10-13(15)3-6-17(16)24-2/h3-10H,11H2,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRKJNZJUWJQFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385257.png)
![2-methoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385259.png)
![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(3-pyridinylmethyl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B385260.png)

![2-(2-methoxyphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385263.png)
![3,5-dimethyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B385264.png)
![3,5-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B385266.png)
![3-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B385271.png)
![N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B385272.png)
![2-(3-chlorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385274.png)
![Ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate](/img/structure/B385276.png)
![3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione](/img/structure/B385277.png)
![Ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate](/img/structure/B385278.png)
![(E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B385279.png)
